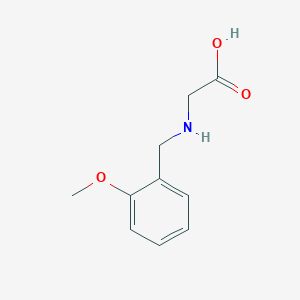
N-(2-methoxybenzyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)glycine is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine, where the amino group is substituted with a 2-methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)glycine typically involves the reaction of glycine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of the 2-methoxybenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(2-methoxybenzyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(2-hydroxybenzyl)glycine.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, N-(2-methoxybenzyl)ethanolamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield N-(2-hydroxybenzyl)glycine, while reduction with lithium aluminum hydride would produce N-(2-methoxybenzyl)ethanolamine.
科学的研究の応用
N-(2-methoxybenzyl)glycine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the interactions of glycine derivatives with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism by which N-(2-methoxybenzyl)glycine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-methoxybenzyl group can enhance the binding affinity of the compound to these targets, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
- N-(2-hydroxybenzyl)glycine
- N-(2-chlorobenzyl)glycine
- N-(2-methylbenzyl)glycine
Uniqueness
N-(2-methoxybenzyl)glycine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it distinct from other glycine derivatives.
特性
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWRFKISPFGGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

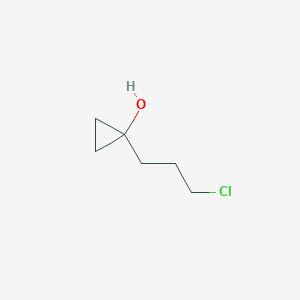
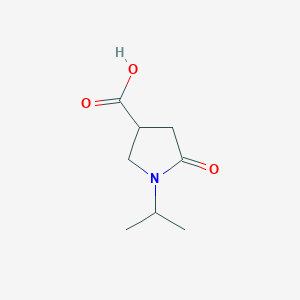
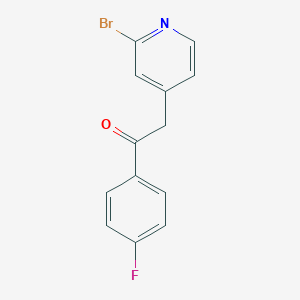
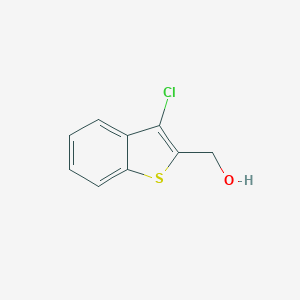
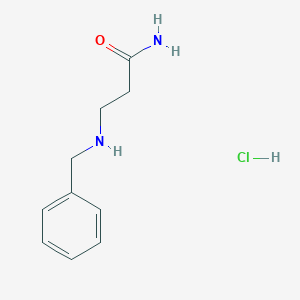

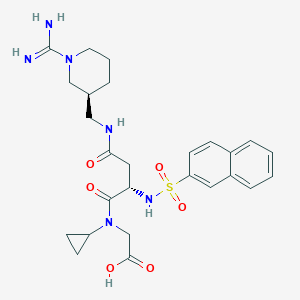
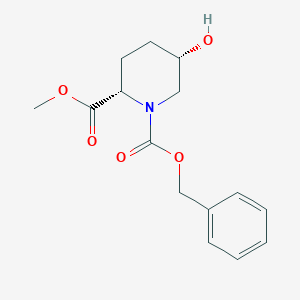
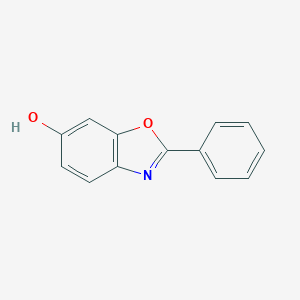
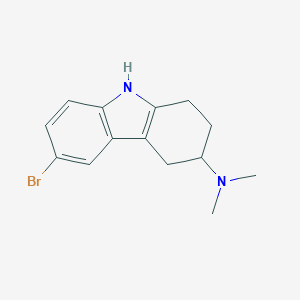
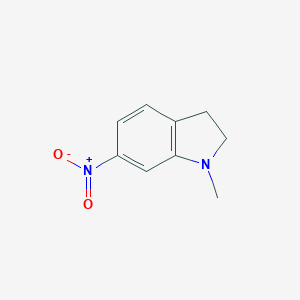

![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
